molecular formula C15H9F2N B14187125 8-(2,4-Difluorophenyl)quinoline CAS No. 849416-81-5

8-(2,4-Difluorophenyl)quinoline

Cat. No.: B14187125
CAS No.: 849416-81-5
M. Wt: 241.23 g/mol
InChI Key: XUVGTJGSAXLLRK-UHFFFAOYSA-N
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Description

8-(2,4-Difluorophenyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4-Difluorophenyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as molecular iodine or zinc oxide can be employed to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 8-(2,4-Difluorophenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorinated positions under basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

8-(2,4-Difluorophenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,4-Difluorophenyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to its targets more effectively .

Comparison with Similar Compounds

  • 7-Fluoroquinoline
  • 6-Fluoro-2-cyanoquinoline
  • 4-Fluoroquinoline

Comparison: 8-(2,4-Difluorophenyl)quinoline is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This specific substitution pattern can significantly influence its chemical reactivity and biological activity compared to other fluorinated quinolines. For instance, the dual fluorination may enhance its binding affinity to certain enzymes or receptors, making it a more potent inhibitor or ligand .

Properties

CAS No.

849416-81-5

Molecular Formula

C15H9F2N

Molecular Weight

241.23 g/mol

IUPAC Name

8-(2,4-difluorophenyl)quinoline

InChI

InChI=1S/C15H9F2N/c16-11-6-7-12(14(17)9-11)13-5-1-3-10-4-2-8-18-15(10)13/h1-9H

InChI Key

XUVGTJGSAXLLRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=C(C=C3)F)F)N=CC=C2

Origin of Product

United States

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